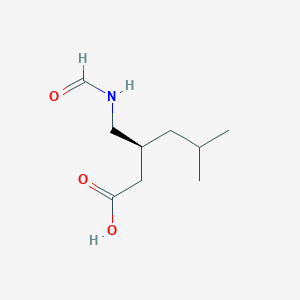

(3S)-3-(Formamidomethyl)-5-methylhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This typically includes the compound’s molecular formula, molar mass, and structural formula. The compound’s IUPAC name can also provide information about its structure.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include looking at reaction mechanisms and the conditions needed for reactions to occur.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications

Structural Characterization and Polymorphism

Research on mefenamic acid, a drug known for its anti-inflammatory properties, highlights the importance of spectroscopic techniques, including vibrational IR and Raman spectroscopies, for characterizing the structural and morphological aspects of chemical compounds. Such studies provide critical insights into polymorphism, a key factor affecting the drug's stability and efficacy (Cunha et al., 2014).

Electronic Transitions in Carbonyl and Carboxyl Groups

Explorations into the electronic transitions of molecules containing carbonyl and carboxyl groups demonstrate the potential of these compounds in understanding fundamental chemical processes. Such research can inform the development of new materials and technologies based on these functional groups (Barnes & Simpson, 1963).

Enzymatic Production and Synthetic Applications

Studies on the enzymatic production of compounds with structural similarities to "(3S)-3-(Formamidomethyl)-5-methylhexanoic acid" shed light on biocatalysis as a method for synthesizing valuable intermediates for pharmaceuticals. For instance, the enantioselective hydrolysis of 3-cyano-5-methylhexanoic acid ethyl ester by immobilized lipase from Pseudomonas cepacia offers an efficient route for producing precursors to drugs like pregabalin (Zheng et al., 2012).

Catalysis and Chemical Transformations

The catalytic methylation of amines using formic acid as a carbon and hydrogen source represents a novel methodology in organic synthesis. Such approaches are crucial for developing more sustainable and efficient synthetic pathways, potentially applicable to the modification and functionalization of compounds like "(3S)-3-(Formamidomethyl)-5-methylhexanoic acid" (Savourey et al., 2014).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards. They also provide information on safe handling and storage procedures.

Future Directions

This could involve looking at current research trends related to the compound and potential future applications or areas of study.

For a specific compound like “(3S)-3-(Formamidomethyl)-5-methylhexanoic acid”, you would need to look up information in scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. Public databases like PubChem, ChemSpider, and others might also have information. If the compound is not well-studied, it may be difficult to find information in all these areas. In that case, you might need to do experiments to gather this information. Please note that doing chemical experiments requires a proper lab environment and training in lab safety.

properties

IUPAC Name |

(3S)-3-(formamidomethyl)-5-methylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(2)3-8(4-9(12)13)5-10-6-11/h6-8H,3-5H2,1-2H3,(H,10,11)(H,12,13)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIKBPIUPDQDBK-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CNC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)CNC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-(Formamidomethyl)-5-methylhexanoic acid | |

CAS RN |

1567885-36-2 |

Source

|

| Record name | (3S)-3-(formamidomethyl)-5-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2761034.png)

![(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2761042.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2761052.png)